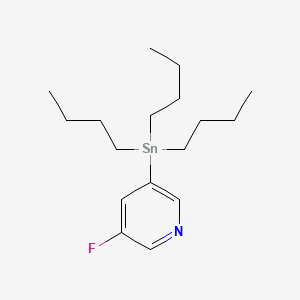

3-Fluoro-5-(tributylstannyl)pyridine

Description

3-Fluoro-5-(tributylstannyl)pyridine is a stannylated pyridine derivative with the molecular formula C₁₇H₃₀FNSn and a molecular weight of 386.14 g/mol . Its structure features a fluorine atom at the 3-position and a tributylstannyl group at the 5-position of the pyridine ring. The compound is commonly used in Stille cross-coupling reactions due to the reactivity of the stannyl group, enabling the synthesis of complex aromatic systems in pharmaceuticals and materials science .

Properties

IUPAC Name |

tributyl-(5-fluoropyridin-3-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FN.3C4H9.Sn/c6-5-2-1-3-7-4-5;3*1-3-4-2;/h2-4H;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVQSRANXWHNNRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CN=CC(=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30FNSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70676695 | |

| Record name | 3-Fluoro-5-(tributylstannyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871942-19-7 | |

| Record name | 3-Fluoro-5-(tributylstannyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-(tributylstannyl)pyridine typically involves the stannylation of a fluoropyridine precursor. One common method is the reaction of 3-fluoropyridine with tributyltin chloride in the presence of a base such as sodium hydride or potassium tert-butoxide . The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation and moisture interference.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-(tributylstannyl)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The stannyl group can be replaced by other functional groups through palladium-catalyzed cross-coupling reactions, such as the Stille coupling.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyridine oxides or reduction to form pyridine derivatives.

Common Reagents and Conditions

Palladium Catalysts: Used in cross-coupling reactions to facilitate the substitution of the stannyl group.

Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

Substituted Pyridines: Formed through cross-coupling reactions.

Pyridine Oxides: Formed through oxidation reactions.

Reduced Pyridine Derivatives: Formed through reduction reactions.

Scientific Research Applications

3-Fluoro-5-(tributylstannyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(tributylstannyl)pyridine primarily involves its role as a precursor in chemical reactions. . The molecular targets and pathways involved depend on the specific derivatives synthesized from this compound.

Comparison with Similar Compounds

Structural and Electronic Comparisons

3-Methoxy-5-(tributylstannyl)pyridine

- Molecular Formula: C₁₈H₃₃NOSn

- Molecular Weight : 398.17 g/mol

- Key Differences :

- The methoxy (-OCH₃) group is electron-donating, which reduces the electrophilicity of the pyridine ring compared to the electron-withdrawing fluoro (-F) group in 3-fluoro-5-(tributylstannyl)pyridine.

- The methoxy derivative exhibits lower reactivity in cross-coupling reactions due to decreased ring activation .

2-Chloro-3-fluoro-5-(tributylstannyl)pyridine

- Molecular Formula : C₁₇H₂₉ClFNSn

- Molecular Weight : 420.58 g/mol

- Key Differences: Contains two halogen substituents (Cl and F), which enhance the compound’s electron-deficient character. The chloro group may act as a leaving group, enabling sequential functionalization, a feature absent in the mono-fluoro analog .

2-Fluoro-3-methyl-5-(tributylstannyl)pyridine

- Molecular Formula : C₁₈H₃₂FNSn

- Molecular Weight : 400.20 g/mol

- The methyl group also contributes to higher lipophilicity, influencing solubility in organic solvents .

2-(Tributylstannyl)-3-(trifluoromethyl)pyridine

- Molecular Formula : C₁₈H₃₀F₃NSn

- Molecular Weight : 436.13 g/mol

- Key Differences :

- The trifluoromethyl (-CF₃) group is a stronger electron-withdrawing group than fluorine, significantly enhancing the pyridine ring’s electrophilicity.

- This compound is more reactive in Stille couplings but may exhibit reduced stability due to the bulky -CF₃ group .

Biological Activity

3-Fluoro-5-(tributylstannyl)pyridine is an organotin compound that has garnered attention for its significant biological activity, particularly in biochemical reactions and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, cellular effects, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a fluorine atom at the 3-position and a tributylstannyl group at the 5-position. Its molecular formula is CHFNSn, with a molecular weight of approximately 300.10 g/mol. The presence of both the fluorinated pyridine and the stannyl moiety imparts unique properties that facilitate various chemical reactions.

Target Interactions

This compound primarily interacts with halogenase enzymes, which are responsible for incorporating halogen atoms into organic substrates. The interaction typically involves the formation of covalent bonds between the stannyl group and the active site of the enzyme, facilitating the transfer of fluorine to target molecules.

Biochemical Pathways

The compound influences several biochemical pathways by modulating enzyme activity. It can inhibit or activate enzymes by forming covalent bonds with their active sites, leading to alterations in gene expression and cellular functions. For instance, it has been shown to affect metabolic pathways by influencing energy production and utilization in cells.

Cellular Effects

Research indicates that this compound can significantly impact cell signaling pathways and gene expression. It has been observed to:

- Modulate Cell Signaling : The compound interacts with key signaling molecules, affecting how cells respond to external stimuli.

- Alter Gene Expression : It influences genes involved in metabolic processes, potentially leading to changes in cellular energy dynamics .

Case Studies and Research Findings

Recent studies have explored the biological activity of this compound in various contexts:

- Antitumor Activity : Preliminary investigations suggest that derivatives of this compound may serve as potential antitumor agents due to their ability to inhibit specific cancer cell lines through targeted enzyme interactions.

- Inhibition Studies : In vitro studies have shown that compounds similar to this compound exhibit inhibitory effects against bacteria such as S. faecium and E. coli, indicating its potential as an antimicrobial agent .

- Synthetic Applications : The compound is also utilized in organic synthesis, particularly in palladium-catalyzed Stille coupling reactions, which are crucial for developing pharmaceuticals.

Data Table: Biological Activity Overview

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.